methyl N6-carbamimidoyl-D-lysylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N6-carbamimidoyl-D-lysylglycinate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of lysine, an essential amino acid, and incorporates a carbamimidoyl group, which is known for its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N6-carbamimidoyl-D-lysylglycinate typically involves the following steps:
Starting Materials: The synthesis begins with D-lysine and methyl glycinate.
Formation of Carbamimidoyl Group: The carbamimidoyl group is introduced through a reaction with cyanamide or a similar reagent.
Coupling Reaction: The D-lysine is then coupled with methyl glycinate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N6-carbamimidoyl-D-lysylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl N6-carbamimidoyl-D-lysylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl N6-carbamimidoyl-D-lysylglycinate involves its interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Carboxymethyllysine: Another lysine derivative with a carboxymethyl group.
Methyl Glycinate: A simpler compound used as a starting material in the synthesis of methyl N6-carbamimidoyl-D-lysylglycinate.
Uniqueness
This compound is unique due to its combination of a carbamimidoyl group with a lysine backbone. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H21N5O3 |
---|---|
Molekulargewicht |
259.31 g/mol |
IUPAC-Name |
methyl 2-[[(2R)-2-amino-6-(diaminomethylideneamino)hexanoyl]amino]acetate |
InChI |
InChI=1S/C10H21N5O3/c1-18-8(16)6-15-9(17)7(11)4-2-3-5-14-10(12)13/h7H,2-6,11H2,1H3,(H,15,17)(H4,12,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
VRZKYZXLYMKTKT-SSDOTTSWSA-N |
Isomerische SMILES |
COC(=O)CNC(=O)[C@@H](CCCCN=C(N)N)N |
Kanonische SMILES |
COC(=O)CNC(=O)C(CCCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.